

Spectroscopic and Spectrometric Analysis of 2-Bromo-4,6-dimethylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-4,6-dimethylphenol**

Cat. No.: **B092557**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral and spectrometric data for **2-Bromo-4,6-dimethylphenol** (C8H9BrO), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Molecular Structure

IUPAC Name: **2-bromo-4,6-dimethylphenol**[\[1\]](#) Molecular Formula: C8H9BrO[\[1\]](#) Molecular Weight: 201.06 g/mol [\[1\]](#) CAS Number: 15191-36-3[\[1\]](#)

Spectral Data

The following sections present the available spectral data for **2-Bromo-4,6-dimethylphenol**. The data has been aggregated from various spectroscopic databases and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data

Detailed experimental data for the ^1H NMR spectrum of **2-Bromo-4,6-dimethylphenol** is not readily available in the public domain based on the conducted search. Predicted values based on structure-spectra correlations are provided below.

Protons	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Predicted Coupling Constant (J) Hz
OH	4.5 - 5.5	broad singlet	-
Ar-H (position 3)	~6.9	singlet	-
Ar-H (position 5)	~7.1	singlet	-
CH ₃ (position 4)	~2.2	singlet	-
CH ₃ (position 6)	~2.3	singlet	-

^{13}C NMR (Carbon-13 NMR) Data

Specific experimental ^{13}C NMR data for **2-Bromo-4,6-dimethylphenol** was not found in the initial search. Predicted chemical shifts are listed below.

Carbon Atom	Predicted Chemical Shift (δ) ppm
C1 (C-OH)	150 - 155
C2 (C-Br)	110 - 115
C3 (C-H)	130 - 135
C4 (C-CH ₃)	128 - 133
C5 (C-H)	125 - 130
C6 (C-CH ₃)	135 - 140
CH ₃ (at C4)	20 - 25
CH ₃ (at C6)	15 - 20

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The vapor phase IR spectrum for **2-Bromo-4,6-dimethylphenol** is available.[1]

Functional Group	Characteristic Absorption (cm ⁻¹)
O-H stretch (phenolic)	3200-3600 (broad)
C-H stretch (aromatic)	3000-3100
C-H stretch (aliphatic)	2850-3000
C=C stretch (aromatic)	1450-1600
C-O stretch (phenol)	1150-1250
C-Br stretch	500-600

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and elemental composition. GC-MS data for **2-Bromo-4,6-dimethylphenol** is available from the NIST Mass Spectrometry Data Center.[1]

The mass spectrum is characterized by the molecular ion peak ([M]⁺) which exhibits a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key Predicted Fragmentation Peaks (m/z)

Ion	m/z (Predicted)	Relative Abundance (Predicted)
[M] ⁺	200/202	Moderate
[M-CH ₃] ⁺	185/187	High
[M-Br] ⁺	121	Moderate

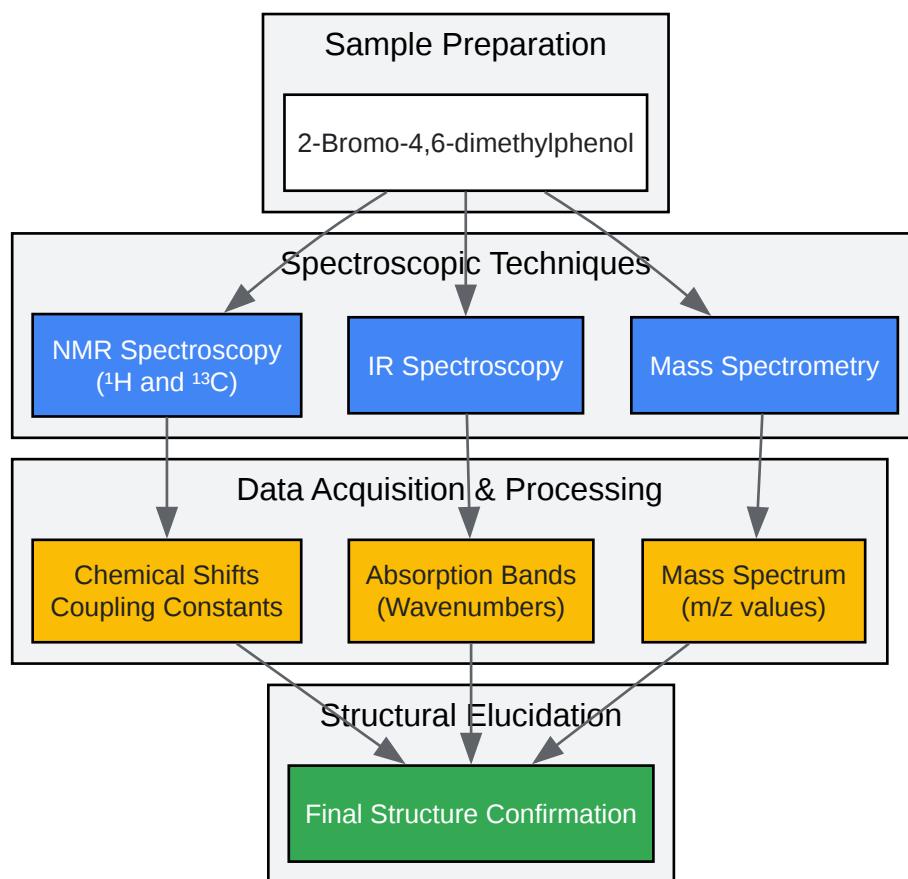
Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. These protocols are based on standard analytical chemistry practices.[2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[2][3]
- Sample Preparation: Approximately 5-10 mg of **2-Bromo-4,6-dimethylphenol** is dissolved in about 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6), containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2]
- ¹H NMR Acquisition: The proton NMR spectrum is typically acquired with a 45° pulse angle and a relaxation delay of 2 seconds, with 16 scans being co-added.[2]
- ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence with a 30° pulse angle and a relaxation delay of 5 seconds. To achieve a good signal-to-noise ratio, 1024 scans are typically accumulated.[2]
- Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.[2]

2. Infrared (IR) Spectroscopy


- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.[2]
- Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent, or the spectrum can be obtained in the vapor phase.
- Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . To improve the signal-to-noise ratio, 32 scans are typically co-added.[2]
- Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the various functional groups in the molecule.[2]

3. Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS), equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.[2]
- Sample Introduction: A dilute solution of the sample in a volatile solvent like methanol or dichloromethane is injected into the GC, which separates the compound from any impurities before it enters the mass spectrometer. Alternatively, a direct insertion probe can be used.[2]
- Ionization: Electron ionization is carried out at a standard energy of 70 eV.[2]
- Mass Analysis: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.[2]
- Data Interpretation: The mass spectrum is analyzed to identify the molecular ion peak, which should display the characteristic 1:1 isotopic pattern for a bromine-containing compound, and to elucidate the fragmentation pattern.[2]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as **2-Bromo-4,6-dimethylphenol**.

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **2-Bromo-4,6-dimethylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4,6-dimethylphenol | C8H9BrO | CID 299976 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]

- To cite this document: BenchChem. [Spectroscopic and Spectrometric Analysis of 2-Bromo-4,6-dimethylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b092557#2-bromo-4-6-dimethylphenol-spectral-data-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com